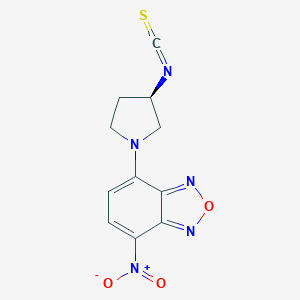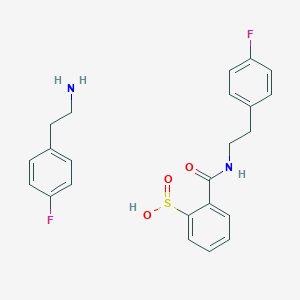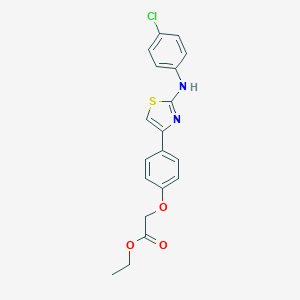![molecular formula C9H17NO5 B069549 (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 174282-86-1](/img/structure/B69549.png)
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly known as Boc-Ser(OiPr)-OH, is a derivative of serine, an amino acid that is essential for protein synthesis. Boc-Ser(OiPr)-OH is widely used in chemical synthesis, particularly in the preparation of peptides and proteins. It is also used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds.
Mechanism of Action
Boc-Ser(OiPr)-OH does not have a specific mechanism of action, as it is primarily used as a building block in the synthesis of peptides and proteins. However, Boc-Ser(OiPr)-OH can affect the structure and function of various biomolecules, which can in turn affect the behavior of biological systems.
Biochemical and Physiological Effects:
Boc-Ser(OiPr)-OH does not have any significant biochemical or physiological effects on its own, as it is primarily used as a building block in the synthesis of peptides and proteins. However, peptides and proteins synthesized using Boc-Ser(OiPr)-OH can have a variety of biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
Boc-Ser(OiPr)-OH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it can be used to prepare a wide variety of peptides and proteins. It is also stable and can be stored for long periods of time. However, Boc-Ser(OiPr)-OH has some limitations. It can be expensive to synthesize or purchase, and it may not be suitable for use in certain types of experiments.
Future Directions
There are several potential future directions for research involving Boc-Ser(OiPr)-OH. One area of interest is the development of new methods for synthesizing and purifying Boc-Ser(OiPr)-OH and other amino acid derivatives. Another area of interest is the development of new peptides and proteins that can be used for therapeutic purposes. Additionally, researchers may continue to study the structure and function of various biomolecules using peptides and proteins synthesized using Boc-Ser(OiPr)-OH.
Synthesis Methods
Boc-Ser(OiPr)-OH can be synthesized using a variety of methods, including the Fmoc/tBu strategy, the Boc/tBu strategy, and the Boc/HOBt strategy. In the Fmoc/tBu strategy, serine is first protected with the Fmoc group, and then the hydroxyl group is protected with the tBu group. The Fmoc group is then removed, and the tBu group is replaced with the Boc group. The resulting Boc-Ser(OiPr)-OH can be purified using column chromatography or other methods.
Scientific Research Applications
Boc-Ser(OiPr)-OH is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds. For example, Boc-Ser(OiPr)-OH can be used as a building block in the synthesis of peptides and proteins, which can be used to study the structure and function of various biomolecules. Boc-Ser(OiPr)-OH can also be used to study the effects of various compounds on biological systems, such as enzymes, receptors, and ion channels.
properties
CAS RN |
174282-86-1 |
|---|---|
Product Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid |
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
ZIMQJAVPQRKBTD-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



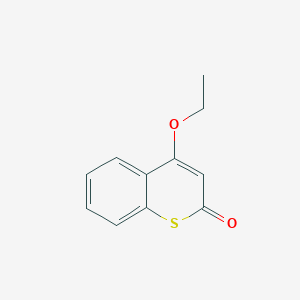

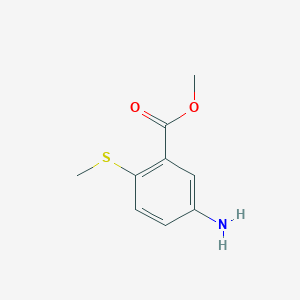


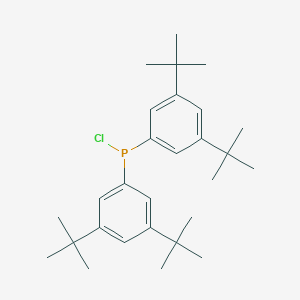
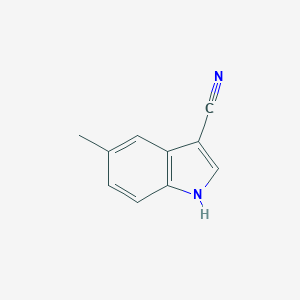
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
